molecular formula C18H17N3O13 B12860786 Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12860786
M. Wt: 483.3 g/mol
InChI Key: QMIHEVHZZOEHCB-UHFFFAOYSA-N
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Description

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is a multifunctional ester derivative of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) substituted with three 2,5-dioxopyrrolidin-1-yl groups. This compound is characterized by its active ester moieties, which confer high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in polymer crosslinking, bioconjugation, and pharmaceutical synthesis. Its molecular framework combines the hydroxyl and carboxylate functionalities of citric acid with the electrophilic properties of dioxopyrrolidine rings, enabling applications in materials science and organic chemistry .

Properties

Molecular Formula

C18H17N3O13

Molecular Weight

483.3 g/mol

IUPAC Name

tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C18H17N3O13/c22-9-1-2-10(23)19(9)32-15(28)7-18(31,17(30)34-21-13(26)5-6-14(21)27)8-16(29)33-20-11(24)3-4-12(20)25/h31H,1-8H2

InChI Key

QMIHEVHZZOEHCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(CC(=O)ON2C(=O)CCC2=O)(C(=O)ON3C(=O)CCC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl groups with a suitable tricarboxylate precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene, which helps in achieving moderate to good yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to interact with various molecular targets. The 2,5-dioxopyrrolidin-1-yl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in biochemical and medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is structurally analogous to other citric acid esters, such as triallyl citrate (1,2,3-tris(prop-2-en-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate) and tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT) . Key differences lie in the substituent groups and their reactivity:

Parameter Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate Triallyl Citrate THT
Substituent Groups 2,5-Dioxopyrrolidin-1-yl (electrophilic active esters) Allyl groups (unsaturated esters) Hydroxydietylene (polyol-like chains)
Molecular Formula Likely $ \text{C}{18}\text{H}{19}\text{N}3\text{O}{13} $ $ \text{C}{15}\text{H}{20}\text{O}_7 $ Not explicitly provided (polymeric ester)
Reactivity High (succinimide-like reactivity for amine coupling) Moderate (allyl esters for thiol-ene) Low (hydroxyl groups for polyurethane foam)
Applications Bioconjugation, polymer crosslinking Plasticizers, polymer modifiers Rigid polyurethane-polyisocyanurate foams

Physical Properties

Property This compound Triallyl Citrate THT
Physical State Likely solid (crystalline or amorphous powder) Liquid Light straw-colored liquid
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Soluble in organic solvents Soluble in polyol mixtures
Thermal Stability Moderate (decomposes above 150°C) High (stable to 200°C) High (foam processing)

Functional Performance

  • Reactivity with Amines : The dioxopyrrolidinyl groups in the target compound enable rapid amine coupling (e.g., in peptide synthesis), outperforming THT , which lacks electrophilic reactivity .
  • Polymer Applications : While THT enhances foam compressive strength and density in polyurethanes , the target compound’s active esters are better suited for covalent network formation in hydrogels or adhesives.

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